

physical and chemical properties of 2-Chloro-6-fluoro-3-methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-fluoro-3-methylphenol

Cat. No.: B1586600

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-6-fluoro-3-methylphenol**

Introduction

2-Chloro-6-fluoro-3-methylphenol is a halogenated aromatic organic compound that serves as a crucial and versatile intermediate in synthetic chemistry.^[1] Its unique substitution pattern, featuring chloro, fluoro, methyl, and hydroxyl groups on a benzene ring, imparts a specific reactivity profile that is highly valued in the development of complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in the fields of chemical synthesis and drug development. The strategic placement of its functional groups allows for precise modifications, making it a valuable scaffold for creating novel bioactive molecules, particularly in the agrochemical and pharmaceutical industries.^[1]

Nomenclature and Molecular Structure

Correctly identifying a chemical compound is fundamental to scientific communication and safety. The following section details the standard identifiers and structural representations for **2-Chloro-6-fluoro-3-methylphenol**.

- IUPAC Name: **2-chloro-6-fluoro-3-methylphenol**^{[2][3]}
- CAS Number: 261762-90-7^{[2][3]}

- Synonyms: 2-Chloro-6-fluoro-m-cresol, 2-Chloro-4-fluoro-3-hydroxytoluene[4]
- Molecular Formula: C₇H₆ClFO[3]
- Molecular Weight: 160.57 g/mol [3][5]

Structural Representations:

- Canonical SMILES: CC1=CC=C(F)C(O)=C1Cl[2]
- InChI: InChI=1S/C7H6ClFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3[2][3]
- InChIKey: RPTGCWUNGWVQET-UHFFFAOYSA-N[2][3]

Physical and Thermophysical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental setups. The data presented below has been aggregated from various chemical databases and suppliers.

Table 1: Key Physical and Thermophysical Properties of **2-Chloro-6-fluoro-3-methylphenol**

Property	Value	Source(s)
Appearance	Solid	[2]
Melting Point	47-56 °C	[4] [5]
Boiling Point	211 °C - 240.57 °C	[2] [4]
Molecular Weight	160.57 g/mol	[3] [5]
Density (at 25°C)	1.635 g/cm³	[2]
Flash Point	Not readily available; calculated as -273.15 °C	[2]
Autoignition Temp.	Not readily available; calculated as -273.15 °C	[2]
Critical Temperature	466.16 °C	[2]
Critical Pressure	43.17 bar	[2]

Chemical Properties and Reactivity

The reactivity of **2-Chloro-6-fluoro-3-methylphenol** is governed by the interplay of its four distinct substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating, ortho-, para-director, while the methyl (-CH₃) group is a weakly activating, ortho-, para-director. Conversely, the chlorine (-Cl) and fluorine (-F) atoms are deactivating yet ortho-, para-directing halogens. This complex arrangement creates a unique electronic landscape that dictates its behavior in chemical reactions.

Key Reactive Characteristics:

- Phenolic Acidity:** The hydroxyl group imparts acidic properties, allowing it to react with bases to form a phenoxide salt. The electron-withdrawing nature of the halogen substituents increases the acidity of the phenol compared to cresol itself.
- Electrophilic Aromatic Substitution:** The ring is activated towards electrophilic substitution, though the positions of attack are sterically and electronically controlled by the existing groups. The hydroxyl group's strong directing effect is paramount in these reactions.

- Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinones or other oxidized derivatives under the influence of common oxidizing agents.[1]
- Nucleophilic Aromatic Substitution: While generally difficult on an electron-rich ring, the chlorine atom can potentially be displaced by strong nucleophiles under forcing conditions, a reaction pathway relevant for synthesizing derivatives.[1]
- Kinetic Stability: Theoretical studies indicate a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 5.74 eV, which suggests enhanced kinetic stability compared to many other phenolic derivatives.[1] This stability is advantageous, making it a robust intermediate that can withstand various reaction conditions without degradation.[1]

Caption: Logical relationship of substituents influencing electrophilic substitution.

Synthesis and Purification

The synthesis of **2-Chloro-6-fluoro-3-methylphenol** is a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity.

A common synthetic strategy begins with a readily available precursor, such as 3-methylphenol (m-cresol).[1] The synthesis then proceeds through sequential electrophilic aromatic substitution reactions to introduce the halogen atoms. The order of these halogenation steps is critical to directing the substituents to the correct positions on the aromatic ring.

General Synthetic Workflow:

- Starting Material: The process typically starts with 3-methylphenol.[1]
- Halogenation: Sequential chlorination and fluorination are carried out using appropriate electrophilic halogenating agents. The choice of catalyst and control of reaction temperature are crucial for maximizing the yield of the desired isomer.[1]
- Purification: Following the reaction, the crude product mixture is subjected to purification techniques such as distillation, recrystallization, or column chromatography to isolate **2-Chloro-6-fluoro-3-methylphenol** in high purity.[1]

Caption: Generalized workflow for the synthesis of **2-Chloro-6-fluoro-3-methylphenol**.

Analytical Characterization

The identity and purity of **2-Chloro-6-fluoro-3-methylphenol** are confirmed using standard analytical techniques. Spectral data provides a unique fingerprint for the molecule.

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key peaks would include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic ring and methyl group, C=C stretches for the aromatic ring, and C-Cl and C-F stretches in the fingerprint region.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy provide detailed information about the molecular structure, confirming the number and connectivity of hydrogen and carbon atoms.
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which helps to confirm the molecular formula and structural features.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

This protocol describes a standard procedure for obtaining an IR spectrum of a solid sample like **2-Chloro-6-fluoro-3-methylphenol**.

- Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.[6]
- Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to subtract atmospheric interference (CO_2 , H_2O) from the sample spectrum.
- Sample Application: Place a small amount of the solid **2-Chloro-6-fluoro-3-methylphenol** powder directly onto the ATR crystal.
- Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

- Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to achieve a good signal-to-noise ratio.[6]
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. The resulting transmittance or absorbance spectrum can then be analyzed for characteristic absorption bands.
- Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a solvent-moistened wipe.

Applications in Research and Drug Development

The primary application of **2-Chloro-6-fluoro-3-methylphenol** is as a building block in organic synthesis.[1]

- Pharmaceutical Synthesis: It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs). The specific combination of functional groups allows it to be incorporated into larger molecules with potential therapeutic activities.[1]
- Agrochemical Development: It is used in the synthesis of new pesticides and herbicides. The presence of halogens can enhance the biological activity and stability of these agrochemicals.[1]
- Dye Manufacturing: Its structure is also suitable for use as a precursor in the synthesis of specialty dyes and pigments.[1]
- Research Scaffold: In drug discovery, it is employed as a scaffold for constructing libraries of novel compounds. Its functional groups provide multiple points for chemical modification, enabling the optimization of biological potency and selectivity.[1]

Safety and Handling

2-Chloro-6-fluoro-3-methylphenol is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

- Skin Corrosion/Irritation (Category 1): Causes severe skin burns and eye damage.[3]
- Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]
- Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3]

Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[7]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

First-Aid Measures:

- If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8]
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[8]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

Conclusion

2-Chloro-6-fluoro-3-methylphenol is a compound of significant interest due to its tailored chemical structure and resulting reactivity. Its physical properties, characterized by a moderate melting point and high boiling point, along with its well-defined chemical reactivity, make it a robust and versatile intermediate. For professionals in drug development and materials

science, a thorough understanding of this molecule's properties, synthetic routes, and handling requirements is essential for leveraging its full potential in creating novel and valuable chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Chloro-3-fluoro-6-methylphenol [smolecule.com]
- 2. chem-casts.com [chem-casts.com]
- 3. 2-Chloro-6-fluoro-3-methylphenol | C7H6ClFO | CID 2773683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 261762-90-7 Cas No. | 2-Chloro-6-fluoro-3-methylphenol | Apollo [store.apolloscientific.co.uk]
- 5. 261762-90-7 Cas No. | 2-Chloro-6-fluoro-3-methylphenol | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-6-fluoro-3-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586600#physical-and-chemical-properties-of-2-chloro-6-fluoro-3-methylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com